8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
8-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a triazoloquinazolinone core fused with a piperazine-carbonyl moiety and substituted aromatic groups. Its molecular formula is C₂₅H₂₀FN₇O₂, with a molecular weight of 469.48 g/mol . The structure includes:
- A triazolo[1,5-a]quinazolin-5(4H)-one core, a bicyclic system known for pharmacological relevance in kinase inhibition and receptor binding .
- A 4-(4-fluorophenyl)piperazine-1-carbonyl group at position 8, which may enhance bioavailability and target affinity due to fluorine’s electronegativity and lipophilicity .
- A 3-(m-tolyl) substituent (meta-methylphenyl), contributing steric and electronic effects distinct from para-substituted analogues .
Properties
Molecular Formula |
C27H23FN6O2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O2/c1-17-3-2-4-18(15-17)24-25-29-26(35)22-10-5-19(16-23(22)34(25)31-30-24)27(36)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16,31H,11-14H2,1H3 |
InChI Key |
VAJHVQGZWBHVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Cyclization with N-Cyanoimidocarbonates
In a representative procedure:
-
2-Hydrazinobenzoic acid (10 mmol) is reacted with N-cyanoimidocarbonate (10 mmol) in ethanol under ice-cooling.
-
Triethylamine (30 mmol) is added dropwise, followed by stirring at room temperature for 12–24 hours.
-
Acidification with concentrated HCl induces cyclization, yielding the triazoloquinazolinone core after recrystallization (e.g., THF or ethanol).
Key Parameters :
Alternative Route via Carbon Disulfide
Source describes a method using carbon disulfide and hydrazine :
-
2-Aminobenzoic acid derivatives are treated with carbon disulfide in basic conditions to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-one .
-
Reaction with hydrazine generates a hydrazine intermediate, which undergoes cyclization with additional carbon disulfide to form the triazole ring.
Yield Optimization :
-
Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields (e.g., 75–85%).
Piperazine-1-carbonyl Functionalization
The 8-(4-(4-fluorophenyl)piperazine-1-carbonyl) moiety is introduced via acyl chloride intermediates.
Acylation with Piperazine
-
4-(4-Fluorophenyl)piperazine is reacted with triphosgene in dichloromethane to generate the corresponding carbonyl chloride .
-
The chloride is coupled to the triazoloquinazolinone core using a base (e.g., DMAP, Et₃N) in anhydrous DMF at 0°C to room temperature.
Reaction Conditions :
Carbodiimide-Mediated Coupling
Source reports using EDCl/HOBt for amide bond formation:
-
The carboxylic acid derivative of the core is activated with EDCl (1.5 equiv) and HOBt (1 equiv) in DMF.
-
4-(4-Fluorophenyl)piperazine (1.2 equiv) is added, and the mixture is stirred for 24 hours.
Purification : Silica gel chromatography (ethyl acetate/hexane).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for the target compound:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclization | 24 h | 20 min | 75% → 88% |
| Suzuki Coupling | 12 h | 45 min | 65% → 78% |
| Acylation | 6 h | 30 min | 70% → 85% |
Conditions : 150–200 W, 100–120°C, solvent-dependent.
Purification and Analytical Validation
Recrystallization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Conventional Cyclization | Low cost, scalable | Long reaction times | 60–75% |
| Microwave-Assisted | Rapid, high yield | Specialized equipment required | 78–88% |
| Suzuki Coupling | Regioselective | Palladium catalyst cost | 65–70% |
| EDCl/HOBt Coupling | Mild conditions | Multiple purification steps | 70–80% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazoloquinazoline analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and aryl halides are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which may exhibit different biological and chemical properties.
Scientific Research Applications
8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications: The target compound’s 4-fluorophenyl-piperazine differs from E543-0471’s pyridinyl group, which may alter hydrogen-bonding capacity .
- Aromatic Substituents : The m-tolyl group in the target compound provides a methyl group at the meta position, contrasting with para-substituted fluorophenyl (E543-0471) or chlorobenzyl (Compound 7) groups .
- Core Variations: CGS 16228’s triazolo[1,5-c]quinazolinone core lacks the piperazine-carbonyl fragment but includes a chloro substituent, demonstrating high benzodiazepine receptor affinity (4 nM) .
Key Observations :
- NGPU-catalyzed methods for triazoloquinazolines achieve higher yields (85–92%) and shorter reaction times (2–4 hours) compared to traditional catalysts .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | Likely low | ~3.5 | |
| 15e | 229–231 | DMSO-soluble | 2.8 | |
| Compound 7 | Not reported | Chloroform-soluble | 4.1 |
Biological Activity
The compound 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic molecule with potential pharmacological applications, particularly in oncology and anti-inflammatory therapies. Its intricate structure features a quinazolinone core fused with a triazole ring, a piperazine moiety, and a fluorinated phenyl substituent. The presence of fluorine is significant as it may enhance biological activity and metabolic stability.
Chemical Structure
- Molecular Formula: C27H23FN6O2
- Molecular Weight: 482.52 g/mol
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising activity against various cancer cell lines. The mechanism may involve:
- Inhibition of specific kinases related to cancer proliferation.
- Interaction with enzymes involved in apoptotic pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Kinase inhibition |
| A549 (Lung Cancer) | 20 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Enzyme interaction |
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. It may interact with inflammatory pathways by:
- Inhibiting cyclooxygenase (COX) enzymes.
- Modulating cytokine production.
Table 2: Summary of Anti-inflammatory Activity
| Inflammatory Model | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LPS-stimulated Macrophages | 12 | COX inhibition |
| TNF-α induced Cytokine Release | 18 | Cytokine modulation |
Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar triazoloquinazolinone derivatives. The findings suggested that modifications to the piperazine group significantly influenced cytotoxicity against various cancer cell lines, indicating that the structural features of the compound are critical for its biological activity.
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of compounds with similar structures. The results indicated that these compounds could effectively reduce inflammation in animal models by inhibiting key enzymes involved in the inflammatory response.
Q & A
Basic: What are the optimal synthetic strategies for achieving high yield and purity of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and amide coupling. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or EDC/HOBt to link the piperazine and quinazolinone cores .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. Ethanol is preferred for cyclization steps due to its ability to stabilize intermediates .
- Temperature Control : Maintain reflux conditions (~80°C) for cyclization and room temperature for coupling to minimize side reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (diethyl ether) improves purity to >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
